2,6-Dichloro-1,5-naphthyridine

描述

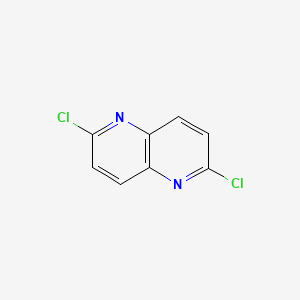

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,6-dichloro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-7-3-1-5-6(12-7)2-4-8(10)11-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQKLOANTBSSHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345879 | |

| Record name | 2,6-Dichloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27017-66-9 | |

| Record name | 2,6-Dichloro-1,5-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27017-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dichloro 1,5 Naphthyridine and Its Precursors

Classical Synthetic Approaches to 1,5-Naphthyridine (B1222797) Core

The formation of the bicyclic 1,5-naphthyridine skeleton is achievable through several established cyclization strategies. These methods typically begin with substituted pyridine (B92270) precursors and employ reactions that build the second pyridine ring.

The Skraup synthesis, a venerable method for creating quinolines, has been effectively adapted for the synthesis of 1,5-naphthyridine derivatives. The reaction generally involves heating a 3-aminopyridine (B143674) derivative with glycerol (B35011), an oxidizing agent, and a dehydrating agent like sulfuric acid. nih.govmdpi.com

The versatility of the Skraup reaction allows for the preparation of various substituted 1,5-naphthyridines. For instance, reacting 3-aminopyridine with glycerol and 3-nitrobenzene sulfonate in the presence of sulfuric acid produces the parent 1,5-naphthyridine. sci-hub.se Modifications to the starting materials and reaction conditions can yield specific derivatives. One such adaptation involves the reaction of 3-amino-4-methylpyridine (B17607) with acetaldehyde (B116499) to produce 2,8-dimethyl-1,5-naphthyridine. nih.gov Similarly, a modified Skraup synthesis using 2,6-dichloro-3-nitrobenzoic acid and 6-methoxy-3-pyridinamine can lead to the formation of a complex dihydrobenzo[b] Current time information in Bangalore, IN.smolecule.comnaphthyridin-10-one derivative. mdpi.comnih.gov Microwave-assisted Skraup cyclizations have also been shown to dramatically reduce reaction times. smolecule.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Aminopyridine | Glycerol | Sulfuric acid, 3-nitrobenzene sulfonate | 1,5-Naphthyridine | sci-hub.se |

| 3-Amino-4-methylpyridine | Acetaldehyde | Not specified | 2,8-Dimethyl-1,5-naphthyridine | nih.gov |

| 6-Methoxy-3-aminopyridine | Not specified | Not specified | 2-Hydroxy-6-methyl-1,5-naphthyridine | nih.gov |

| 3-Amino-5-methoxy-4-methylpyridine | Glycerol | Microwave (150°C), Dioxane/water | 3-Methoxy-4-methyl-1,5-naphthyridine | smolecule.com |

The Friedländer synthesis is another cornerstone method for constructing the 1,5-naphthyridine ring system. This reaction involves the condensation of a 2-aminonicotinaldehyde (or a related ketone) with a compound containing a reactive α-methylene group, such as a ketone or ester, typically under acidic or basic conditions. mdpi.comsmolecule.comnih.gov

This approach is widely used for creating fused 1,5-naphthyridine systems. For example, the reaction of 3-aminopicolinaldehyde (B17692) with 2-methylcyclohexanone (B44802) in the presence of potassium tert-butoxide, followed by dehydrogenation, yields benzo[b] Current time information in Bangalore, IN.smolecule.comnaphthyridine. mdpi.comnih.gov Modified Friedländer reactions have been employed to synthesize complex ligands; for instance, reacting 3-aminoquinaldehyde with 2-acetylpyridine (B122185) in the presence of sodium hydroxide (B78521) produces 2-(pyridin-2-yl)benzo[b] Current time information in Bangalore, IN.smolecule.comnaphthyridine. mdpi.comnih.govacs.org

| Amino-Pyridine Derivative | Carbonyl Compound | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Aminopicolinaldehyde | 2-Methylcyclohexanone | tBuOK, tBuOH; then Pd/C, Ph₂O | Benzo[b] Current time information in Bangalore, IN.smolecule.comnaphthyridine | mdpi.comnih.gov |

| 3-Aminoquinaldehyde | 2-Acetylpyridine | NaOH, Ethanol | 2-(Pyridin-2-yl)benzo[b] Current time information in Bangalore, IN.smolecule.comnaphthyridine | mdpi.comnih.govacs.org |

| 3-Amino-6-chloropyridine | Cyclopentanone | Acidic conditions | Substituted dihydro-naphthyridinone |

Beyond the Skraup and Friedländer reactions, several other cyclization methods contribute to the synthesis of the 1,5-naphthyridine core. The Gould-Jacobs reaction, for instance, involves the reaction of a 3-aminopyridine with a diethyl methylenemalonate, followed by thermal cyclization, to afford 4-hydroxy-1,5-naphthyridine derivatives. nih.govmdpi.com

Cross-coupling reactions followed by cyclization offer another modern route. nih.govmdpi.com A Heck reaction between 2-bromo-6-fluoropyridin-3-amine (B1374916) and methyl acrylate, followed by cyclization using a phosphine (B1218219) catalyst, can produce a 1,5-naphthyridinone derivative. nih.govmdpi.com Additionally, intramolecular Diels-Alder reactions of suitably functionalized pyridines can lead to the formation of dihydrobenzo[c] Current time information in Bangalore, IN.smolecule.comnaphthyridines. mdpi.com

Targeted Synthesis of 2,6-Dichloro-1,5-naphthyridine

Once the 1,5-naphthyridine core or a suitable precursor is obtained, the next step is the introduction of chlorine atoms at the 2- and 6-positions. This is typically achieved through halogenation of a precursor that has oxygen-containing functional groups at these positions.

The direct synthesis of this compound often starts from a di-functionalized precursor, such as 2,6-dihydroxy-1,5-naphthyridine (which exists as the tautomeric 1,5-naphthyridine-2,6-dione) or 1,5-naphthyridine-1,5-dioxide. sci-hub.sediva-portal.org These precursors are then subjected to a chlorinating agent to replace the hydroxyl or N-oxide groups with chlorine atoms.

Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for the conversion of hydroxynaphthyridines (naphthyridinones) and naphthyridine N-oxides into their corresponding chloro derivatives. diva-portal.org The reaction involves heating the precursor, such as 1,5-naphthyridine-2,6-dione or 1,5-naphthyridine-1,5-dioxide, in neat phosphorus oxychloride or in a high-boiling solvent. nih.govsci-hub.se

For example, the synthesis can be achieved by first oxidizing 1,5-naphthyridine with an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) to yield 1,5-naphthyridine-1,5-dioxide. sci-hub.se This dioxide is then heated in phosphorus oxychloride to furnish this compound. sci-hub.se Similarly, starting with a 1,5-naphthyridine-2(1H)-one allows for the synthesis of the 2-chloro derivative using POCl₃. nih.gov This strategy is a key step in obtaining the target compound for further use in the synthesis of more complex molecules. acs.orgdiva-portal.orgdiva-portal.org

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 1,5-Naphthyridine-1,5-dioxide | POCl₃ | Heating/Reflux | This compound | sci-hub.sediva-portal.org |

| 2,6-Dihydroxy-1,5-naphthyridine | POCl₃ | Heating/Reflux | This compound | diva-portal.org |

| 3,4-Dihydro-1,5-naphthyridin-2(1H)-one | POCl₃ | Reflux in Toluene | 6-Chloro-3,4-dihydro-1,5-naphthyridin-2(1H)-one |

Halogenation of 1,5-Naphthyridine Precursors

Chlorination via N-Oxide Intermediates

A significant method for introducing chlorine atoms into the 1,5-naphthyridine ring system is through the formation of N-oxide intermediates. mdpi.com This strategy offers a pathway for regioselective chlorination, particularly at electron-deficient positions.

The process typically begins with the oxidation of the 1,5-naphthyridine core using a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide. mdpi.com This N-oxide intermediate is then subjected to nucleophilic substitution with a chlorinating agent.

Key reaction steps:

N-Oxidation: The 1,5-naphthyridine is treated with a peracid (e.g., m-CPBA) to yield the mono-N-oxide or di-N-oxide. mdpi.com

Chlorination: The resulting N-oxide is reacted with a chlorinating agent like phosphorus oxychloride (POCl₃) or hydrogen chloride (HCl) to introduce chlorine atoms onto the naphthyridine ring. mdpi.com

For instance, the reaction of 1,5-naphthyridine with m-CPBA and POCl₃ can produce a mixture of chlorinated 1,5-naphthyridines. mdpi.com When the di-N-oxide derivative is used as the starting material, the corresponding dichloro-1,5-naphthyridine can be obtained. mdpi.com However, one study noted that attempts to halogenate 1,5-naphthyridine via its N-oxide and subsequent heating with POCl₃ resulted in extremely low yields, leading to the abandonment of this specific approach in that research. diva-portal.org

This method's effectiveness hinges on the controlled formation of the N-oxide and the subsequent chlorination step, which can be influenced by the specific reagents and reaction conditions employed.

Development of Unambiguous Synthetic Routes for Structural Confirmation

The unambiguous synthesis of this compound is crucial for confirming its structure and ensuring the absence of isomeric impurities. One documented method for achieving this involves the chlorination of a precursor, 6-methoxy-1,5-naphthyridin-2(1H)-one, using phosphorus oxychloride (POCl₃) under reflux conditions for 15 hours. Following the reaction, the excess POCl₃ is removed under reduced pressure. The final product is then purified through sublimation at 134°C and subsequent crystallization from a benzene-cyclohexane mixture. This multi-step purification process is vital for isolating the desired isomer with high purity. Spectral data is then used to confirm the final structure. smolecule.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key factors that influence the outcome of the synthesis include temperature control, stoichiometric ratios of reactants, and the choice of catalyst and solvent.

In the synthesis involving the chlorination of 6-methoxy-1,5-naphthyridin-2(1H)-one with POCl₃, precise temperature control during the reflux and careful management of the reactant ratios are critical for achieving an optimized yield of 57%.

The Skraup reaction, a classic method for quinoline (B57606) synthesis, has been adapted for preparing 1,5-naphthyridines from 3-aminopyridine derivatives. nih.gov A modified Skraup protocol utilizing iodine as a catalyst in a dioxane/water mixture has been shown to be effective and allows for the catalyst to be recovered and reused. nih.gov This method can achieve yields of 45–50%.

The table below summarizes key data for a specific validated synthesis route:

| Parameter | Value |

| Precursor | 6-methoxy-1,5-naphthyridin-2(1H)-one |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |

| Reaction Condition | Reflux |

| Reaction Time | 15 hours |

| Purification Method | Sublimation (134°C) and Crystallization |

| Optimized Yield | 57% |

This interactive table is based on data for a specific synthesis route.

Addressing Isomeric Purity and Separation of Dichloronaphthyridine Mixtures

A significant challenge in the synthesis of dichloronaphthyridines is the potential formation of isomeric mixtures. Direct chlorination of the 1,5-naphthyridine ring can lead to substitution at various positions, necessitating effective methods for separation and purification.

One approach to control the regiochemistry of chlorination is to start with halogenated aminopyridine precursors, which are then cyclized to form the desired dichlorinated naphthyridine core. This method provides better control over the final substitution pattern.

When isomeric mixtures are formed, separation techniques are employed. Gas chromatography has been used to separate crude mixtures from a Meisenheimer reaction, with individual components collected for further analysis. dss.go.th In some cases, fractional sublimation can be used to separate isomers. dss.go.th For instance, if 1-methyl-1,5-naphthyridin-2-one is present with 1,5-dimethyl-1,5-naphthyridin-2,6-dione during a chlorination step to produce this compound, it can co-sublimate with the product. diva-portal.org This can be prevented by pre-extracting the dione (B5365651) with diethyl ether before extracting the desired product with chloroform. diva-portal.org

The determination of isomeric purity is often accomplished using techniques like NMR spectroscopy. libretexts.org While NMR cannot directly distinguish between enantiomers, derivatization with chiral solvating agents can create transient diastereomers with distinct NMR spectra, allowing for quantification. libretexts.org

Preparation of Key Intermediates for this compound Synthesis

The synthesis of this compound often relies on the preparation of specific precursor molecules, namely halogenated pyridine derivatives and substituted pyridinamines. These intermediates are crucial for constructing the final naphthyridine ring system with the desired substitution pattern.

Synthesis of Halogenated Pyridine Derivatives

Halogenated pyridines are fundamental building blocks in the synthesis of more complex heterocyclic structures like this compound. diva-portal.org The introduction of halogen atoms at specific positions on the pyridine ring is a key step that dictates the final structure of the naphthyridine.

One strategy involves the synthesis of 3-amino-6-chloropyridine, which can then undergo a modified Skraup reaction with glycerol, using iodine as an oxidant, to yield 6-chloro-3,4-dihydro-1,5-naphthyridin-2(1H)-one. Another important precursor is 2-bromo-6-fluoropyridin-3-amine. nih.gov This compound can undergo a Heck reaction with methyl acrylate, followed by cyclization, to form a 1,5-naphthyridine derivative. nih.gov

The synthesis of halogenated pyridines can be challenging, and various methods have been developed to achieve regioselective halogenation. mountainscholar.org These methods are essential for producing the specific isomers needed for subsequent cyclization reactions.

Routes to Substituted Pyridinamines and their Role in Naphthyridine Annulation

Substituted pyridinamines are critical intermediates for the annulation, or ring-forming, reactions that lead to the 1,5-naphthyridine scaffold. The Skraup and Friedländer reactions are two classical methods that utilize aminopyridines to construct the second pyridine ring of the naphthyridine system. nih.govmdpi.com

The Skraup reaction involves the reaction of a 3-aminopyridine derivative with glycerol, typically in the presence of an acid catalyst and an oxidizing agent, to form the 1,5-naphthyridine ring. nih.govthieme-connect.de For example, 3-aminopyridine can react with glycerol in the presence of iodine to produce 1,5-naphthyridine. nih.gov

The Friedländer synthesis, another important annulation method, involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. This method has been adapted for the synthesis of 1,5-naphthyridines from appropriate aminopyridine precursors. mdpi.com

The table below lists some key substituted pyridinamine intermediates and the synthetic methods they are used in:

| Pyridinamine Intermediate | Synthetic Method | Resulting Naphthyridine Type |

| 3-Aminopyridine | Skraup Reaction | 1,5-Naphthyridine nih.gov |

| 3-Amino-6-chloropyridine | Modified Skraup Reaction | 6-Chloro-3,4-dihydro-1,5-naphthyridin-2(1H)-one |

| 2-Chloro-3,5-diaminopyridine | Cyclization with diketones/β-ketoesters | Dichlorinated naphthyridine |

| 3-Aminopyridine derivatives | Friedländer Reaction | Substituted 1,5-Naphthyridines mdpi.com |

This interactive table highlights the role of various pyridinamine precursors in naphthyridine synthesis.

Emerging Synthetic Strategies Relevant to Dichloro-Naphthyridines

The synthesis of dichloro-naphthyridines, including the this compound isomer, is increasingly benefiting from modern synthetic methodologies that offer improved efficiency, selectivity, and access to diverse functionalizations. These emerging strategies often move beyond traditional cyclization methods to employ advanced catalytic systems and novel reaction pathways.

Key among these are transition-metal-catalyzed cross-coupling reactions. Recent research has highlighted the utility of Stille and Negishi cross-coupling reactions for constructing substituted naphthyridine frameworks, which can then be chlorinated. A more direct and modern approach involves the cross-coupling of existing halogenated naphthyridines. Cobalt-catalyzed cross-coupling reactions, for instance, have been successfully used to functionalize chloro-naphthyridines. acs.org These reactions can proceed smoothly with both alkyl- and arylmagnesium reagents using a simple cobalt (II) chloride catalyst. acs.org This methodology has been extended to include arylzinc reagents, broadening the scope of accessible derivatives. acs.org Such techniques are pivotal for creating polyfunctional naphthyridines, where different positions on the ring can be selectively substituted. acs.org

Another significant area of development is the use of innovative cyclization and aromatization techniques. While classic methods like the Skraup synthesis remain fundamental for creating the parent 1,5-naphthyridine core from 3-aminopyridine, recent modifications have improved their utility. nih.gov For example, a visible-light photoredox catalysis merged with cobalt catalysis has enabled the acceptorless dehydrogenation and aromatization of tetrahydronaphthyridines at ambient temperatures, offering a milder alternative to high-temperature oxidation methods that use reagents like DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone). nih.govmdpi.com

Furthermore, multicomponent reactions (MCRs) are gaining traction for the efficient assembly of complex heterocyclic systems. The Povarov-type [4+2]-cycloaddition reaction, for example, has been employed for the synthesis of substituted 7H-indeno[2,1-c] mdpi.comdiva-portal.orgnaphthyridine derivatives, showcasing a sophisticated approach to building fused naphthyridine systems. mdpi.com Strategies involving intramolecular [4+2]-cycloadditions of functionalized aldimines are also being developed to create fused naphthyridine structures in good to high yields. researchgate.net

The direct chlorination of naphthyridine N-oxides represents another important strategy. N-oxides can be prepared from the parent naphthyridine using standard oxidizing agents like 3-chloroperbenzoic acid (m-CPBA). nih.gov Subsequent treatment with chlorinating agents such as phosphorus oxychloride (POCl₃) can yield the desired dichloro-naphthyridine derivatives. nih.gov This method is crucial for installing chlorine atoms at specific positions on the naphthyridine scaffold.

The table below summarizes selected emerging synthetic strategies relevant to the formation and functionalization of dichloro-naphthyridine systems.

Table 1: Overview of Emerging Synthetic Strategies for Dichloro-Naphthyridines

| Strategy | Description | Reagents/Catalysts | Precursors | Products | Ref. |

|---|---|---|---|---|---|

| Cobalt-Catalyzed Cross-Coupling | Functionalization of chloro-naphthyridines with organometallic reagents. | CoCl₂, Aryl/Alkyl-Mg/Zn reagents | Chloro-naphthyridines | Polyfunctional naphthyridines | acs.org |

| Photoredox/Cobalt Catalysis | Acceptorless dehydrogenation for aromatization of saturated N-heterocycles. | Ru-(bpy)₃Cl₂·6H₂O, Co(dmgH)₂PyCl | Tetrahydro-1,5-naphthyridines | Aromatic 1,5-naphthyridines | nih.gov |

| Povarov-Type Reaction | [4+2]-cycloaddition for constructing fused naphthyridine systems. | BF₃·Et₂O | N-(3-pyridyl) aldimines, Indene | Fused Indeno-naphthyridines | mdpi.com |

| Chlorination via N-Oxides | Oxidation of the naphthyridine ring followed by chlorination. | m-CPBA, POCl₃ | 1,5-Naphthyridine | Dichloro-1,5-naphthyridines | nih.gov |

| Vilsmeier-Haack Cyclization | Condensation and cyclization to form chloro-formyl naphthyridines. | POCl₃, DMF | N-(pyridin-3-yl)acetamide | 2-chloro-1,5-naphthyridine-3-carbaldehyde | jchr.org |

These advanced methods provide powerful tools for medicinal chemists and materials scientists, enabling the synthesis of novel and structurally diverse dichloro-naphthyridine compounds that were previously difficult to access. google.com

Reactivity and Derivatization of 2,6 Dichloro 1,5 Naphthyridine

Nucleophilic Aromatic Substitution (S_NAr) Reactions at Chlorine Centers

The electron-withdrawing nature of the ring nitrogen atoms in the 1,5-naphthyridine (B1222797) core enhances the electrophilicity of the carbon atoms bearing the chlorine substituents. This makes the compound highly susceptible to nucleophilic aromatic substitution (S_NAr) reactions. These reactions typically proceed sequentially, with the substitution of the first chlorine atom deactivating the ring towards the second substitution.

The displacement of the chloro groups by nitrogen nucleophiles is a widely used strategy for the synthesis of substituted aminonaphthyridines. These reactions can be performed with primary and secondary amines, as well as other nitrogen nucleophiles like hydrazine (B178648). nih.gov Microwave-assisted S_NAr reactions with various amines have been employed to generate pharmacophores for potential antiviral agents. nih.gov The reaction of 2,6-dichloro-1,5-naphthyridine with hydrazine, for instance, demonstrates selective monosubstitution, yielding 2-chloro-6-hydrazino-1,5-naphthyridine with a 70% yield, highlighting the differential reactivity after the initial substitution. Generally, these amination reactions are conducted in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

Detailed findings from amination reactions are presented below.

| Amine Reagent | Reaction Conditions | Product | Yield (%) | Reference |

| Hydrazine | Not specified | 2-Chloro-6-hydrazino-1,5-naphthyridine | 70 | |

| Various Amines | Microwave-assisted | Substituted amino-1,5-naphthyridines | Good | nih.gov |

| Cyclic Amines (e.g., Pyrrolidine, Piperidine) | Absolute Ethanol | 7-Alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridines | High | mdpi.com |

Alkoxide and thiolate nucleophiles can effectively displace the chlorine atoms in this compound to form the corresponding ethers and thioethers. These reactions broaden the synthetic utility of the dichlorinated scaffold, allowing for the introduction of oxygen and sulfur-based functional groups. The reaction conditions for these transformations often involve polar aprotic solvents and may require elevated temperatures to proceed efficiently. For example, in related dihalo-naphthyridines, sodium methoxide (B1231860) has been used to displace a bromine atom to form a methoxy-substituted product, a reaction that is analogous for the dichloro- derivative. cdnsciencepub.com

A summary of representative alkoxylation and thiolation reactions is provided in the table below.

| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

| Sodium Methoxide | Methanolic solution | 3-Bromo-1-methoxy-2,6-naphthyridine | Not specified | cdnsciencepub.com |

| Thiols | Polar aprotic solvents (e.g., DMF), 80-120°C | Thioether derivatives | Not specified | |

| Potassium Alkoxides | Ionic Liquids | Alkoxy-substituted naphthalenes (analogous) | 92 | acs.org |

The introduction of carbon-based functional groups via nucleophilic substitution is another important transformation of halo-naphthyridines. While direct S_NAr with cyanide ions on this compound is less commonly documented in favor of palladium-catalyzed methods, the reaction is a known pathway for functionalizing similar heterocyclic systems. nih.govacs.org For instance, the nucleophilic displacement of a triflate group, a leaving group with reactivity comparable to chloride in these systems, with a cyanide source has been used to produce C-2 cyano derivatives of 1,5-naphthyridine. nih.gov

The table below outlines examples of cyanation and other carbon-nucleophile additions.

| Nucleophile | Substrate | Reaction Conditions | Product | Yield (%) | Reference |

| Cyanide | 2-Triflyloxy-1,5-naphthyridine | Not specified | 2-Cyano-1,5-naphthyridine | Not specified | nih.gov |

| Potassium Cyanide | 2-(Mesyloxyalkyl)naphthalene (analogous) | Ionic Liquid | 2-(3-Cyanopropyl)naphthalene | 93 | acs.org |

| Palladium-catalyzed Cyanation | 5-Triflyloxy-1,6-naphthyridine | Pd catalyst | 5-Cyano-1,6-naphthyridine | Excellent | acs.org |

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, enabling the arylation, vinylation, and alkylation of the this compound core. The two chlorine atoms serve as effective handles for sequential and selective functionalization using methodologies like the Suzuki-Miyaura and Stille couplings.

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a highly effective method for derivatizing this compound. fishersci.es This reaction offers high functional group tolerance and generally uses readily available and less toxic boronic acids or their esters. fishersci.es Research has shown that a double Suzuki-Miyaura coupling can be performed on the this compound scaffold. nih.gov The site-selectivity of these reactions on dihaloheteroarenes can often be controlled by the choice of catalyst, ligands, and reaction conditions, though the halide adjacent to a ring nitrogen is typically more reactive. rsc.orgnih.gov

Key research findings for Suzuki-Miyaura reactions are detailed in the table below.

| Boronic Acid/Ester | Catalyst / Ligand | Base / Solvent | Product | Yield (%) | Reference |

| (4-(9,9-dimethylacridin-10(9H)-yl)phenyl)boronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Cs₂CO₃ | 2,6-bis(4-(9,9-dimethylacridin-yl)phenyl)-1,5-naphthyridine | Not specified | nih.gov |

| Aryl boronic acids | Pd(dppf)Cl₂ | K₂CO₃ | 8-(4-formylaryl)-2-methoxynaphthyridine (from bromo-analog) | High | nih.gov |

| Phenylboronic acid | PdCl₂, NBu₄Br | Na₂CO₃ | C4-coupled product (on 2,4-dichloropyridine) | >99 (selectivity) | nih.gov |

The Stille cross-coupling reaction provides another robust method for C-C bond formation by reacting organostannane (organotin) reagents with organic halides in the presence of a palladium catalyst. harvard.edu This reaction has been successfully applied to this compound to synthesize complex ligands. diva-portal.orgacs.org The reaction often proceeds under mild conditions and is tolerant of a wide variety of functional groups. Additives such as copper(I) iodide (CuI) can significantly accelerate the reaction rate. harvard.edu

A notable example involves the coupling of this compound with 2-(tri-n-butylstannyl)pyridine to create new bidentate ligands for ruthenium complexes. acs.org

| Organostannane Reagent | Catalyst / Additives | Solvent / Temperature | Product | Yield (%) | Reference |

| 2-(tri-n-butylstannyl)pyridine | Pd(PPh₃)₄ | Not specified | 2,6-bis(pyridin-2-yl)-1,5-naphthyridine | Not specified | acs.org |

| Aryl and Heteroaryl stannanes | Pd₂(dba)₃, AsPh₃ / CuI | DMF | Diaryl-methane products | Not specified | researchgate.net |

| s-Butyl azastannatrane | Pd(dba)₂ / CuCl, KF | CH₃CN | s-Butyl-substituted arene | High | nih.gov |

Negishi Coupling Reactions

While direct studies on Negishi coupling with this compound are not extensively documented in the provided search results, the successful application of this reaction to other halogenated naphthyridines suggests its feasibility. For instance, Negishi coupling has been employed in the synthesis of complex substituted naphthyridines, such as the reaction between 2-bromo-6-tributylstannylpyridine and 2-thiophenyl zinc chloride. diva-portal.orgdiva-portal.orggrafiati.com This indicates that organozinc reagents can effectively couple with halogenated naphthyridine scaffolds. The general applicability of Negishi coupling for creating C-C bonds makes it a plausible method for the derivatization of this compound.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method has been successfully applied to various halogenated naphthyridines to introduce amino groups. nih.gov For example, 2-amino-1,5-naphthyridine derivatives have been synthesized from their corresponding triflate or tosyl-substituted precursors using a palladium catalyst and a phosphine (B1218219) ligand like XantPhos. nih.gov Similarly, this reaction has been used to create 2,8-disubstituted-1,5-naphthyridine analogs. nih.gov The amination of 4-chloro-1,5-naphthyridines has also been demonstrated, leading to the formation of 4-amino-1,5-naphthyridine derivatives. nih.gov Although direct examples with this compound are not detailed, the amenability of other chloro- and bromo-substituted naphthyridines to Buchwald-Hartwig amination suggests its potential for selectively functionalizing the 2,6-dichloro scaffold. researchgate.net

A sequential amination strategy on di-substituted arenes has been shown to be effective, allowing for the installation of different amines on the same molecule. acs.org This highlights the potential for controlled, stepwise derivatization of this compound.

Table 1: Examples of Buchwald-Hartwig Amination on Naphthyridine Scaffolds

| Starting Material | Amine | Catalyst/Ligand | Product | Reference |

| 2-Triflyloxy-1,5-naphthyridine | Various amines | Palladium catalyst, XantPhos | 2-Amino-1,5-naphthyridine derivatives | nih.gov |

| 4-Chloro-1,5-naphthyridine | 2-(4-amino-4-methylpentyl)-isoindole-1,3-dione | Not specified | 4-(2-(4-amino-4-methylpentyl)-isoindole-1,3-dione)-1,5-naphthyridine | nih.gov |

| 4-Bromo-1-chloro-2,7-naphthyridine | Morpholine | Not specified | 4-Morpholino-1-chloro-2,7-naphthyridine |

Cobalt-Catalyzed Cross-Couplings with Organometallics

Cobalt-catalyzed cross-coupling reactions have emerged as an effective method for the functionalization of halogenated naphthyridines with both alkyl and aryl organometallic reagents. nih.govacs.orgacs.org These reactions often exhibit a broad scope and are particularly useful for electron-deficient N-heterocycles. nih.govacs.org For instance, CoCl₂ has been shown to catalyze the alkylation of chloronaphthyridines using Grignard reagents. nih.govacs.orgacs.org The addition of ligands like sodium formate (B1220265) can further extend the scope of these couplings, enabling the use of arylzinc halides to produce polyfunctional arylated naphthyridines. nih.govacs.org

While the provided research primarily details cobalt-catalyzed couplings on other isomers like 2,7- and 1,6-naphthyridines, the general success of this methodology suggests its applicability to this compound for introducing various alkyl and aryl substituents. nih.govacs.orgvulcanchem.com

Table 2: Cobalt-Catalyzed Cross-Coupling Reactions of Halogenated Naphthyridines

| Halogenated Naphthyridine | Organometallic Reagent | Catalyst System | Product | Yield (%) | Reference |

| 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine | 2-phenylethylmagnesium bromide | 5% CoCl₂ | Monoalkylated naphthyridine | 80 | nih.govacs.org |

| 1-chloro-2,7-naphthyridine | 2-phenylethylmagnesium bromide | 5% CoCl₂ | 1-phenethyl-2,7-naphthyridine | 82 | nih.govacs.org |

| 5-chloro-1,6-naphthyridine | Butylmagnesium chloride | 5% CoCl₂ | 5-butyl-1,6-naphthyridine | 69 | acs.org |

| 4-iodo-1,5-naphthyridine | p-MeOC₆H₄ZnCl | CoCl₂·2LiCl (5%), HCO₂Na (50%) | 4-(p-methoxyphenyl)-1,5-naphthyridine | 80 | acs.org |

Electrophilic Substitution Reactions on the Naphthyridine Ring System

The reactivity of 1,5-naphthyridines in electrophilic substitution reactions shows similarities to that of quinolines. nih.gov The nitrogen atoms in the ring system are susceptible to attack by electrophiles. smolecule.com However, the presence of electron-withdrawing chlorine atoms in this compound is expected to deactivate the ring towards electrophilic aromatic substitution. smolecule.com Reactions involving the donation of the nitrogen lone pair to an electrophile are more common. nih.gov

Reduction and Hydrogenation Studies of this compound and its Derivatives

Functionalization at Nitrogen Atoms: N-Alkylation

The nitrogen atoms in the 1,5-naphthyridine ring can act as nucleophiles and react with electrophiles such as alkyl halides. nih.gov This N-alkylation reaction typically proceeds through the formation of a quaternary salt intermediate, which can then undergo base-induced dehydrohalogenation to yield the N-alkylated product. nih.gov This reaction has been demonstrated for various 1,5-naphthyridine derivatives, including 1,5-naphthyridinones and fused tetrahydro-1,5-naphthyridine systems. nih.govmdpi.comnih.gov The reaction of 1,5-naphthyridines with alkyl halides like 2-bromoethanol (B42945) in the presence of a base such as cesium carbonate leads to the corresponding N-alkylated products. nih.gov This reactivity provides a direct method for introducing substituents at the nitrogen positions of the this compound core, further expanding its synthetic utility.

Coordination Chemistry and Metal Complexes of 2,6 Dichloro 1,5 Naphthyridine and Its Derivatives

2,6-Dichloro-1,5-naphthyridine as a Ligand Precursor

This compound is a key starting material for the synthesis of sophisticated bidentate and tridentate ligands. The reactivity of the chlorine atoms at the 2 and 6 positions allows for their substitution through cross-coupling reactions, enabling the construction of larger, conjugated systems.

A prominent method for this transformation is the Palladium-catalyzed Stille cross-coupling reaction. In this approach, this compound is reacted with an organostannane reagent, such as 2-(tri-n-butylstannyl)pyridine. This reaction effectively replaces the chlorine atoms with pyridine (B92270) units, yielding the bidentate ligand 2,6-bis(pyridin-2-yl)-1,5-naphthyridine. This resulting ligand provides two distinct bidentate coordination sites, making it an excellent candidate for the formation of both mononuclear and dinuclear metal complexes. The 1,5-naphthyridine (B1222797) core in such ligands acts as a bridging unit, facilitating communication between the two metal centers in dinuclear structures.

The versatility of this compound as a precursor is further highlighted by its use in the planned synthesis of mono- and bis-naphthyridine centered tridentate ligands. The objective of such syntheses is often to create ligands that can form stable, octahedral complexes with transition metals like ruthenium, which are known for their rich photophysical and electrochemical behavior.

Synthesis and Characterization of Metal Complexes

The tailored ligands derived from this compound have been successfully employed in the synthesis of a range of transition metal complexes. The characterization of these complexes typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm their structure and composition.

Ruthenium Complexes

The synthesis of ruthenium(II) complexes using ligands derived from this compound has been a subject of significant research. The bidentate and tridentate ligands prepared from this precursor readily react with ruthenium starting materials, such as [Ru(bpy-d8)2Cl2] or [Ru(tpy)Cl3], to form heteroleptic mononuclear and dinuclear Ru(II) complexes. The use of deuterated ancillary ligands like bpy-d8 (deuterated 2,2'-bipyridine) simplifies the NMR spectra of the resulting complexes, allowing for more straightforward product identification and characterization.

Furthermore, chiral cationic ruthenium diamine complexes have been shown to be effective catalysts for the asymmetric hydrogenation of 2,6-disubstituted 1,5-naphthyridines. This process efficiently produces optically pure 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantiomeric excess and full conversion. These hydrogenated products themselves are valuable as rigid chelating diamine ligands for further applications in asymmetric synthesis.

Palladium and Rhodium Complexes

While palladium catalysts are instrumental in the synthesis of ligands from this compound via Stille and other cross-coupling reactions, the isolation and characterization of stable palladium(II) complexes with the final 2,6-disubstituted-1,5-naphthyridine ligands are less commonly reported. The primary role of palladium in this context is catalytic, facilitating the C-C bond formation to build the ligand framework.

Similarly, the coordination chemistry of rhodium with ligands specifically derived from this compound is an area with limited specific examples in the literature. However, related studies on 1,5-naphthyridine derivatives demonstrate the potential for such complexes. For instance, rhodium(III) complexes have been synthesized by reacting a deprotonated N-donor-functionalized cyclopentadienyl-1,5-naphthyridine ligand with a rhodium precursor like di-μ-chlorodicyclooctadienyldirhodium. This suggests that the 2,6-disubstituted ligands could also form stable complexes with rhodium, although detailed synthetic reports are scarce.

Other Transition Metal Complexes

The broader coordination chemistry of ligands derived from this compound with other transition metals is an emerging field. While extensive research has been conducted on the complexes of other naphthyridine isomers, such as 1,8-naphthyridine (B1210474), with metals like copper, zinc, and iridium, specific studies originating from the this compound precursor are not widely documented. The ability of related naphthyridine ligands to form stable mono- and bimetallic complexes with copper(I) and zinc(II) suggests that the 2,6-bis(pyridyl)-1,5-naphthyridine ligand would also be a suitable candidate for coordinating with these and other transition metals. The investigation into the synthesis and properties of such complexes represents a promising avenue for future research.

Photophysical Properties of Naphthyridine-Based Metal Complexes

The metal complexes formed from 1,5-naphthyridine-based ligands often exhibit interesting photophysical properties, stemming from metal-to-ligand charge-transfer (MLCT) transitions. These properties are highly tunable based on the nature of the metal center, the ligand structure, and the surrounding environment.

Absorption and Emission Characteristics

The electronic absorption spectra of ruthenium(II) complexes bearing ligands derived from this compound show characteristic bands in the visible region, which are assigned to MLCT transitions. A general trend observed is that the long-wavelength absorption bands of these complexes are shifted to lower energy (a red-shift) with increasing delocalization of the ligand system or upon the incorporation of a second metal center in dinuclear complexes. Furthermore, the protonation of a remote, uncomplexed nitrogen atom within the ligand structure can also lead to a red-shifting of the absorption band.

| Compound | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ) |

| [Ru(bpy)3]Cl2 in water | 452 | 14,600 | 615 | 0.042 |

This table presents data for a model ruthenium complex for comparative purposes, as specific data for complexes derived from this compound are not available.

Excited State Dynamics and Electron Transfer Processes

The study of excited state dynamics and electron transfer processes in metal complexes is crucial for understanding and developing their applications in areas such as photocatalysis and light-emitting devices. While specific research on the excited state dynamics of this compound metal complexes is not extensively available, the behavior of analogous transition metal complexes with similar dichloro- and nitrogen-containing ligands provides valuable insights.

Upon photoexcitation, transition metal complexes typically undergo a series of rapid photophysical processes. For many ruthenium and other transition metal complexes, excitation with visible light leads to a metal-to-ligand charge transfer (MLCT) state. In this excited state, an electron is promoted from a metal-centered d-orbital to a ligand-based π* orbital. This initial singlet MLCT state (¹MLCT) often undergoes rapid intersystem crossing to a longer-lived triplet MLCT state (³MLCT). The lifetime and decay pathways of this ³MLCT state are critical determinants of the complex's photophysical properties.

Research on analogous systems, such as cis-dichlorobis(2,2'-bipyridine)ruthenium(II), has utilized femtosecond transient absorption spectroscopy to probe these ultrafast processes. These studies reveal that following photoexcitation, spectral narrowing of excited-state absorptions occurs on a picosecond timescale, which is a direct signature of vibrational cooling within the excited state manifold. This process involves the dissipation of excess vibrational energy to the surrounding solvent molecules.

The electron transfer processes in these excited states can be either intramolecular or intermolecular. Intramolecular electron transfer can occur between different components of the ligand framework or from the ligand back to the metal (charge recombination). Intermolecular electron transfer involves the excited complex donating or accepting an electron from another molecule in the solution. The efficiency of these processes is governed by the redox potentials of the complex in its excited state and the other participating species.

The excited state lifetime is a key parameter and can be influenced by several factors, including the nature of the metal, the ligand structure, and the solvent environment. For instance, the presence of chloro ligands can influence the electronic structure and, consequently, the excited state properties. The rigidity of the ligand framework also plays a role; more rigid structures can suppress non-radiative decay pathways, leading to longer excited state lifetimes. While detailed data for this compound complexes is not available, the general principles observed in related polypyridyl and naphthyridine-based metal complexes suggest that their excited state dynamics would be similarly complex and tunable.

Electrochemical Behavior of Metal Complexes

The electrochemical behavior of metal complexes provides fundamental information about their redox properties, which is essential for applications in catalysis, sensing, and molecular electronics. The electrochemical characteristics of metal complexes with this compound and its derivatives can be investigated using techniques such as cyclic voltammetry (CV). While specific electrochemical data for complexes of this compound are not readily found in the literature, the general behavior can be inferred from studies on related 1,5-naphthyridine and substituted pyridyl complexes.

Cyclic voltammetry is a powerful tool to determine the formal reduction potentials (E°) and to assess the stability of the different oxidation states of a metal complex. In a typical CV experiment, the potential is swept linearly with time, and the resulting current is measured. The voltammogram provides information about the reversibility of the redox processes. A reversible process is characterized by a peak separation (ΔEp = |Epa - Epc|) close to 59/n mV (where n is the number of electrons transferred) and a peak current ratio (ipa/ipc) of unity.

For metal complexes of 1,5-naphthyridine derivatives, one can expect to observe both metal-centered and ligand-centered redox processes. The metal-centered processes correspond to the oxidation or reduction of the central metal ion (e.g., M(II)/M(III) or M(II)/M(I)). The potential at which these processes occur is sensitive to the nature of the metal, the coordination geometry, and the electronic properties of the ligands. The electron-withdrawing nature of the two chloro substituents on the this compound ligand is expected to make the metal center more electron-deficient, thus shifting its oxidation potentials to more positive values compared to complexes with unsubstituted 1,5-naphthyridine.

Ligand-centered redox processes involve the addition or removal of electrons from the π-system of the 1,5-naphthyridine ligand. These are typically observed at more negative potentials for reductions and more positive potentials for oxidations compared to the metal-centered processes. The number and position of these redox waves can provide insight into the electronic structure of the coordinated ligand.

While a specific data table for this compound complexes cannot be provided due to a lack of available data, the following table illustrates the type of data that would be obtained from cyclic voltammetry studies on analogous metal complexes.

| Complex | Redox Couple | E° (V vs. reference electrode) | ΔEp (mV) | Assignment |

|---|---|---|---|---|

| [M(L)Cl₂] | M(III)/M(II) | +0.85 | 70 | Quasi-reversible, metal-centered |

| [M(L)Cl₂] | L/L⁻ | -1.20 | 65 | Reversible, ligand-centered |

| [M(L)Cl₂] | L⁻/L²⁻ | -1.85 | 80 | Quasi-reversible, ligand-centered |

Note: The data in this table is hypothetical and serves as an example of typical electrochemical data for transition metal complexes with nitrogen-containing heterocyclic ligands.

Applications of this compound-Derived Ligands in Catalysis and Materials Science

Ligands derived from this compound hold potential for various applications in catalysis and materials science due to their unique electronic and structural features. The presence of two nitrogen atoms allows for the formation of stable complexes with a wide range of metal ions, while the chloro substituents can be used to tune the electronic properties of the resulting complexes or as reactive sites for further functionalization.

In Catalysis:

Furthermore, the dichloro functionality offers a handle for post-synthetic modification. These chloro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions, allowing for the synthesis of a library of ligands with tailored steric and electronic properties for specific catalytic applications.

In Materials Science:

The rigid and planar structure of the 1,5-naphthyridine core makes it an attractive building block for the construction of advanced materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of this compound to act as a bridging ligand between metal centers makes it a candidate for the synthesis of coordination polymers and MOFs. These materials have potential applications in gas storage, separation, and heterogeneous catalysis. The properties of the resulting framework, such as pore size and functionality, can be tuned by the choice of the metal ion and the potential for post-synthetic modification of the chloro groups.

Luminescent Materials: Transition metal complexes with naphthyridine-based ligands can exhibit interesting photophysical properties, including luminescence. These properties are critical for applications in organic light-emitting diodes (OLEDs), chemical sensors, and photodynamic therapy. The emission wavelength and quantum yield can be modulated by varying the metal ion and the substituents on the naphthyridine ligand. The presence of heavy atoms like chlorine in this compound could potentially enhance spin-orbit coupling, which may influence the phosphorescence properties of its metal complexes.

While the exploration of this compound in these fields is still in its early stages, the versatility of its structure and the tunability of its electronic properties suggest that its derived ligands and metal complexes are promising candidates for the development of new catalysts and functional materials.

Theoretical and Computational Studies of 2,6 Dichloro 1,5 Naphthyridine

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations are instrumental in understanding the molecular and electronic properties of naphthyridine systems. Density Functional Theory (DFT) is a widely used method to predict optimized molecular structures and the distribution of frontier molecular orbitals for derivatives of 2,6-dichloro-1,5-naphthyridine. rsc.org For instance, calculations at the B3LYP/6-31G(d) level have been employed to determine the ground-state geometries and electronic characteristics of related compounds. rsc.orgresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the nature of electronic transitions and the energies of excited states. rsc.orgresearchgate.net This method is crucial for predicting UV-visible absorption spectra and understanding the photophysical properties of molecules derived from the this compound scaffold. ias.ac.indigitellinc.com The calculated absorption maxima often show good agreement with experimental results, validating the computational approach. ias.ac.in These theoretical tools allow for a detailed analysis of how structural modifications impact the electronic and optical properties of these compounds.

Conformational Analysis and Intramolecular Interactions (e.g., IMHB)

The this compound molecule possesses a rigid, planar bicyclic aromatic core. Due to this planarity, the parent compound itself has limited conformational freedom. Conformational analysis becomes more relevant for its derivatives, where substituents attached to the naphthyridine ring can rotate or interact.

While the core structure lacks hydrogen bond donors, the introduction of appropriate functional groups in its derivatives can lead to the formation of intramolecular hydrogen bonds (IMHB). These interactions can significantly influence the molecule's preferred conformation, stability, and reactivity. The study of such non-covalent interactions is critical in the design of molecules for biological applications or materials science, where specific three-dimensional structures are often required for function. Although specific studies on IMHB in this compound derivatives are not prominent, the general principles of conformational analysis using techniques like Nuclear Overhauser Effect (NOESY) spectroscopy and computational energy profiling are applicable to its complex derivatives. mdpi.com

Electronic Structure Analysis and Frontier Molecular Orbitals

The electronic properties of this compound are largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that influences the chemical reactivity and kinetic stability of the molecule.

The two electron-withdrawing chlorine atoms significantly impact the electronic structure. They lower the energy levels of both the HOMO and LUMO compared to the unsubstituted 1,5-naphthyridine (B1222797). This modification affects the molecule's behavior as an electron donor or acceptor. Computational studies on related 4,8-substituted 1,5-naphthyridines have shown HOMO energies in the range of -5.33 to -6.84 eV and LUMO energies from -2.39 to -2.19 eV. researchgate.net The distribution of electron density in these orbitals, which can be visualized through DFT calculations, reveals the most likely sites for electrophilic and nucleophilic attack. rsc.orgresearchgate.net

| Orbital | Typical Energy Range (eV) for 1,5-Naphthyridine Derivatives researchgate.net |

|---|---|

| HOMO | -5.33 to -6.84 |

| LUMO | -2.39 to -2.19 |

Reaction Mechanism Studies of Derivatization and Complexation

Computational studies are vital for elucidating the mechanisms of reactions involving this compound. The chlorine atoms at the 2- and 6-positions are key reactive sites, primarily undergoing nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This reactivity allows for the synthesis of a wide array of derivatives.

Derivatization: The derivatization of this compound often involves palladium-catalyzed cross-coupling reactions. For example, it is used as a precursor in Stille and Suzuki coupling reactions to create new bidentate and tridentate ligands by replacing the chlorine atoms with other functional groups. rsc.orgresearchgate.netacs.org These reactions are fundamental in constructing more complex molecules for applications in materials science and medicinal chemistry.

Complexation: The two nitrogen atoms in the 1,5-naphthyridine ring possess lone pairs of electrons, allowing them to act as ligands and coordinate with metal centers. nih.gov Studies on the parent 1,5-naphthyridine show it can form both 1:1 and 2:1 complexes with metals like palladium. nih.gov In a 1:1 complex, one nitrogen atom coordinates to the metal, while in a 2:1 complex, the naphthyridine acts as a bridging ligand, with each nitrogen binding to a separate metal center. The electron-withdrawing nature of the chlorine atoms in this compound reduces the basicity of the nitrogen atoms, which in turn modulates their coordination strength and the stability of the resulting metal complexes.

Applications of 2,6 Dichloro 1,5 Naphthyridine in Advanced Materials and Molecular Devices

Role as a Scaffold in Molecular Switches and Electronic Components

While 2,6-dichloro-1,5-naphthyridine itself does not function as a molecular switch, its structural framework is integral to the synthesis of ligands used in molecular electronic components. The naphthyridine unit can be incorporated into larger molecules that exhibit switchable electronic properties, often through coordination with metal centers.

A key application lies in the synthesis of tridentate ligands for ruthenium complexes. The synthesis of such ligands often begins with the halogenated naphthyridine, such as this compound. The chlorine atoms at the 2 and 6 positions are reactive sites that can be functionalized through cross-coupling reactions, allowing for the attachment of other molecular fragments. For instance, a Stille cross-coupling reaction can be employed to link the this compound core with other heterocyclic units, such as 2-(2-thienyl)-6-tributylstannylpyridine, to form more complex ligand systems.

These ligands can then coordinate with metal ions like ruthenium to form octahedral d6 metal complexes, such as ruthenium bis-terpyridine [Ru(tpy)2]2+ and ruthenium tris-bipyridine [Ru(bpy)3]2+. Such complexes are known for their long-lived excited states, which are a crucial property for their function in donor-bridge-acceptor (DBA) systems relevant to molecular electronics. The planarity of the naphthyridine unit helps to ensure good orbital overlap for efficient electron transfer. The potential to create molecules that can mimic electronic components like switches, insulators, and wires at the nanoscale is a significant driver for this research.

Integration into Fluorescent Probes and Sensors

The naphthyridine core is a known fluorophore, and its derivatives have been successfully developed as fluorescent probes and sensors for various analytes. rsc.orgtaylorfrancis.comnih.gov While direct applications of this compound as a fluorescent probe are not extensively reported, its chemical structure makes it a suitable precursor for the synthesis of such sensors.

The reactivity of the chlorine atoms at the 2 and 6 positions allows for the facile introduction of fluorogenic or analyte-binding moieties. smolecule.comnih.gov Nucleophilic aromatic substitution reactions can be used to replace the chloro groups with amines, alcohols, or other functional groups that can act as recognition sites for specific ions or molecules. This functionalization can lead to changes in the fluorescence properties of the naphthyridine core upon binding to an analyte, enabling its detection.

For example, other naphthyridine derivatives have been utilized to create:

Near-infrared fluorescent probes for imaging mitochondrial nucleic acids. rsc.orgresearchgate.net These probes exhibit an "OFF-ON" fluorescence response upon binding to DNA and RNA. rsc.org

Fluorescent sensors for metal ions , where the coordination of a metal ion to the naphthyridine-based ligand leads to a change in fluorescence intensity or wavelength.

Probes for small molecules , such as thiophenol, where the analyte reacts with the probe to induce a significant fluorescence enhancement and a large Stokes shift. nih.gov

The development of fluorescent probes based on this compound would involve a synthetic strategy where the chloro groups are substituted with appropriate recognition and signaling units to create a sensor tailored for a specific target.

Development of Organic Electronic Materials

Derivatives of 1,5-naphthyridine (B1222797) have emerged as promising candidates for n-type organic semiconductors, which are essential components in organic electronic devices like organic thin-film transistors (OFETs). The electron-deficient nature of the naphthyridine ring system facilitates electron transport.

Specifically, molecules based on the 1,5-naphthyridine-2,6-dione (NTD) core have been synthesized and shown to exhibit n-type semiconductor behavior. rsc.org These materials can be synthesized from 2,6-disubstituted-1,5-naphthyridine precursors. For example, small molecules like NTDT-DCV and NTDP-DCV, which incorporate the NTD unit with different aromatic bridging groups (thiophene and benzene, respectively) and electron-withdrawing dicyanovinyl terminal units, have been characterized. rsc.org

| Compound | Bridging Group | Maximum Electron Mobility (cm²/Vs) |

| NTDT-DCV | Thiophene | 0.14 |

| NTDP-DCV | Benzene | Lower than NTDT-DCV |

Table 1: Electron mobility of 1,5-naphthyridine-2,6-dione-based n-type organic semiconductors. rsc.org

The higher electron mobility of NTDT-DCV is attributed to its planar structure, low reorganization energy, and the formation of well-connected, smooth thin films. rsc.org The development of such materials is crucial for advancing organic electronics, and this compound serves as a key starting material for accessing the 1,5-naphthyridine-2,6-dione core through nucleophilic substitution of the chlorine atoms with oxygen nucleophiles, followed by N-alkylation.

Applications in Supramolecular Chemistry

In supramolecular chemistry, this compound can be utilized as a versatile building block for the construction of complex, self-assembled architectures. Its utility stems from two main features: the nitrogen atoms of the naphthyridine core and the chlorine substituents.

The nitrogen atoms can act as coordination sites for metal ions, enabling the formation of coordination polymers and discrete metallosupramolecular assemblies. The geometry of the 1,5-naphthyridine ligand influences the structure of the resulting assembly.

Furthermore, the chlorine atoms at the 2 and 6 positions can participate in halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile. This interaction has been increasingly recognized as a powerful tool for directing the self-assembly of molecules in the solid state. In the case of this compound, the chlorine atoms can form halogen bonds with electron-rich atoms like nitrogen or oxygen on adjacent molecules, leading to the formation of well-defined supramolecular structures such as chains, sheets, or more complex networks. The directionality and strength of halogen bonds make them highly valuable in crystal engineering and the design of new materials with specific solid-state properties. For instance, bifurcated halogen bonds have been shown to drive the formation of supramolecular double helices in cocrystals of dihalotetrafluorobenzenes and 2,2′-bi(1,8-naphthyridine). mdpi.com

Medicinal Chemistry and Biological Relevance of Naphthyridine Scaffolds Excluding Specific Dosage/administration, Basic Compound Identification Data

1,5-Naphthyridine (B1222797) as a Privileged Heterocyclic Scaffold in Drug Discovery

The 1,5-naphthyridine core is considered a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to bind to multiple biological targets with high affinity, making it a versatile framework for the development of new therapeutic agents. nih.gov The interest in 1,5-naphthyridines stems from their wide array of applications, particularly their diverse biological activities which include antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory properties. nih.govmdpi.com

The structural characteristics of the 1,5-naphthyridine ring system, reminiscent of quinoline (B57606), contribute to its broad spectrum of activity. researchgate.netresearchgate.net Its rigid, planar structure provides a defined orientation for substituent groups, facilitating specific interactions with biological macromolecules like enzymes and receptors. nih.gov For example, the indole (B1671886) framework, which shares structural similarities, is also considered a privileged structure due to its high affinity for multiple receptors and enzymes. nih.govmdpi.com The addition of nitrogen atoms, as seen in the naphthyridine core, is a key strategy in medicinal chemistry for discovering and developing new therapeutic agents. nih.gov

Researchers have developed numerous synthetic strategies to access and modify the 1,5-naphthyridine scaffold, allowing for the creation of diverse chemical libraries for biological screening. researchgate.netmdpi.com The versatility of this scaffold is demonstrated by its presence in compounds targeting a range of diseases, from infectious diseases to cancer. nih.govnih.gov For instance, certain 1,5-naphthyridine derivatives have been identified as potent inhibitors of c-Met kinase and the transforming growth factor (TGF-β) type I receptor, both of which are implicated in cancer and fibrotic diseases. researchgate.net

Biological Activities Associated with Naphthyridine Derivatives (General Overview)

Naphthyridine derivatives exhibit a wide spectrum of pharmacological activities. mdpi.comresearchgate.net These nitrogen-containing heterocyclic compounds have been investigated for their potential in treating a variety of conditions, including infectious diseases, cancer, and neurological disorders. nih.govmdpi.com The biological activity of these compounds is often linked to the specific isomer of the naphthyridine core and the nature and position of its substituents. scilit.com

Naturally occurring naphthyridines, such as canthinone-type alkaloids, have demonstrated significant bioactivity, including anticancer and immunomodulatory effects. nih.gov Synthetic derivatives have also shown potent biological activities, leading to the development of drugs for various therapeutic purposes. mdpi.com

Naphthyridine derivatives have been identified as possessing significant antiviral properties. researchgate.net For instance, 1-methoxycanthin-6-one, a 1,5-naphthyridine alkaloid derived from Leitneria floridana, has demonstrated activity against the Human Immunodeficiency Virus (HIV). nih.gov Other studies have shown that certain 1,6-naphthyridine (B1220473) derivatives are potent against human cytomegalovirus (HCMV), including strains resistant to existing antiviral drugs like ganciclovir. nih.govresearchgate.net The antiviral activity of these compounds is not limited to a single type of virus; in vitro studies have shown efficacy against a narrow spectrum of viruses, primarily human herpesviruses and type 2 rhinovirus. researchgate.netnih.govresearchgate.net

Aaptamine, a 1,6-naphthyridine derivative isolated from marine sponges, has also exhibited antiviral activity against HIV-1. mdpi.com The development of novel pharmacophores with a 1,5-naphthyridine core has been reported for potential anti-Ebola virus agents. mdpi.com

Table 1: Examples of Naphthyridine Derivatives with Antiviral Activity

| Compound/Derivative Class | Virus | Source/Reference |

|---|---|---|

| 1-Methoxycanthin-6-one | Human Immunodeficiency Virus (HIV) | nih.gov |

| 1,6-Naphthyridine analogues | Human Cytomegalovirus (HCMV) | nih.govresearchgate.net |

| Aaptamine | Human Immunodeficiency Virus-1 (HIV-1) | mdpi.com |

The antimicrobial properties of naphthyridine derivatives are well-documented, with the first clinically used agent, nalidixic acid (a 1,8-naphthyridine), introduced in 1967 for treating urinary tract infections. mdpi.comnih.gov While many antimicrobial naphthyridines are 1,8-isomers, derivatives of the 1,5-naphthyridine scaffold also exhibit significant antimicrobial activity. mdpi.com

Naturally occurring 1,5-naphthyridine alkaloids, such as canthin-6-one (B41653) and 10-methoxycanthin-6-one isolated from Zanthoxylum paracanthum, have been identified as promising antibacterial and antifungal substances. nih.gov These compounds have shown strong activity against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Candida albicans. mdpi.com Synthetic phenyl-substituted 1,5-naphthyridines have also been evaluated for their antibacterial activity against MRSA and vancomycin-resistant Enterococcus faecalis (VRE), demonstrating a bactericidal mode of action. nih.gov The antimicrobial potential of naphthyridine derivatives is a subject of ongoing research, driven by the increasing challenge of drug-resistant microorganisms. scilit.comfrontiersin.org

Table 2: Antimicrobial Activity of Selected Naphthyridine Derivatives

| Compound | Microorganism | Activity/Finding |

|---|---|---|

| Canthin-6-one | Methicillin-resistant S. aureus (MRSA) | MIC value of 0.98 µg/mL mdpi.com |

| 10-Methoxycanthin-6-one | Methicillin-resistant S. aureus (MRSA) | MIC value of 3.91 µg/mL mdpi.com |

| Canthin-6-one | Candida albicans | MIC value of 3.91 µg/mL mdpi.com |

The anticancer potential of naphthyridine derivatives is a significant area of research. tandfonline.com The 1,5-naphthyridine scaffold is present in natural products with anticancer properties. nih.gov For example, canthin-6-one has been shown to induce apoptosis and necrosis in human myeloid leukemia cells. nih.gov Another derivative, 1-methoxycanthin-6-one, also displayed anticancer potency by activating c-Jun N-terminal kinase to induce apoptosis. nih.gov

Synthetic phenyl- and indeno-1,5-naphthyridine derivatives have been developed as a new class of antiproliferative agents that function as topoisomerase I inhibitors. nih.gov Topoisomerase I is a crucial enzyme for DNA replication and is a validated target for anticancer drugs. Several of these synthesized compounds exhibited inhibitory effects on Top1 and antiproliferative activity against human colon cancer cells. nih.gov Fused naphthyridine derivatives, such as benzo[b] nih.govscilit.comnaphthyridine, have shown notable cytotoxicity against human leukemia (HL-60) and cervical cancer (HeLa) cells, acting through topoisomerase II inhibition. nih.gov

Malaria remains a major global health issue, and naphthyridine derivatives have emerged as a promising class of antimalarial agents. nih.gov The 1,5-naphthyridine derivative pyronaridine (B1678541) has demonstrated high activity against Plasmodium falciparum and Plasmodium vivax. nih.gov

Structure-activity relationship studies of 2,8-disubstituted-1,5-naphthyridines have identified compounds that act as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) and hemozoin formation. acs.org These compounds have shown efficacy in mouse models of malaria infection with a single oral dose. acs.org The addition of basic nitrogen groups to the naphthyridine scaffold has been observed to enhance antimalarial activity in several unrelated scaffolds. acs.org Research in this area continues to explore various substituted 1,5-naphthyridines to develop new and effective treatments for malaria. researchgate.net

Naphthyridine derivatives have shown potential for the treatment of neurological disorders. mdpi.com Naturally occurring 1,5-naphthyridine derivatives, such as cimiciduphytine and eburnane derivatives, have been evaluated as potential agents for treating cerebral circulation disturbances. nih.gov Some alkaloids containing an indolo nih.govacs.orgnaphthyridine structure have been noted for their effects on the central nervous system, exhibiting sedative and hypotensive activity. nih.gov

Enzymes play a critical role in the pathology of neurological disorders like Alzheimer's and Parkinson's disease by influencing processes such as neurotransmitter metabolism and neuroinflammation. mdpi.com The diverse biological activities of naphthyridines make them an interesting scaffold for designing molecules that can target these enzymes and pathways. mdpi.com

Inhibition of Specific Biological Targets (e.g., Kinases, PDE10A, GSK-3β)

The naphthyridine scaffold has proven to be a versatile framework for the design of inhibitors targeting a variety of enzymes crucial in cellular processes and disease progression. Its derivatives have demonstrated significant inhibitory activity against several important biological targets.

Kinases: Naphthyridine-based compounds have been identified as potent inhibitors of multiple kinase families. nih.gov For instance, novel 1,5- and 1,7-naphthyridine (B1217170) derivatives show nanomolar affinity for the Fibroblast Growth Factor Receptor (FGFR) kinase family (FGFR1, 2, 3, and 4), which are implicated in oncogenic signaling in many tumor types. aacrjournals.org These compounds have demonstrated efficacy in cellular systems and in vivo xenograft models. aacrjournals.org

Furthermore, a naphthyridine-based chemical probe has been developed as a highly potent and exquisitely selective inhibitor of Casein Kinase 2 (CK2), a protein involved in cell growth and proliferation. acs.org The clinical potential of this scaffold is highlighted by the advancement of silmitasertib, a naphthyridine analogue, to Phase II clinical trials. acs.org In the context of infectious diseases, 2,8-disubstituted-1,5-naphthyridines have been developed as dual inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase (PvPI4K), a target for antimalarial drugs. nih.gov Additionally, naphthyridinone derivatives have been discovered as selective and potent inhibitors of PKMYT1, a regulator of the cell cycle, showing promise for cancer therapy. nih.gov

PDE10A: A series of 1,6-naphthyridine-based compounds have been synthesized and identified as potent inhibitors of phosphodiesterase 10A (PDE10A). nih.gov PDE10A is an enzyme involved in cyclic nucleotide signaling, and its inhibition is a therapeutic strategy for certain neuropsychiatric disorders. Structure-based modifications of the 1,6-naphthyridine chemotype have led to improvements in potency and selectivity. nih.gov

GSK-3β: Glycogen synthase kinase-3β (GSK-3β) is a key enzyme in numerous cellular signaling pathways, and its dysregulation is linked to diseases such as Alzheimer's, bipolar disorder, and cancer. nih.govnih.gov While many inhibitor scaffolds exist, the inhibition of GSK-3β represents a promising therapeutic application for novel compounds. nih.gov For example, tideglusib, a non-ATP competitive inhibitor, has been shown to reduce tau phosphorylation and amyloid accumulation in preclinical models of Alzheimer's disease. nih.gov The development of naphthyridine-based GSK-3β inhibitors is an active area of research aimed at leveraging the scaffold's favorable medicinal chemistry properties. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Naphthyridine-Based Compounds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of naphthyridine derivatives influences their biological activity. These studies have revealed key insights into the pharmacophore of this scaffold. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to predict the cytotoxic activities of naphthyridine derivatives against various cancer cell lines. nih.govnih.gov These models indicate that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, along with substituents at the C-2 position, are critical for cytotoxicity. nih.govnih.gov

Influence of Substituents on Biological Potency and Selectivity

The biological potency and target selectivity of naphthyridine compounds are highly dependent on the nature and position of various substituents on the core structure.

Cytotoxicity and Anticancer Activity :

The presence of electron-withdrawing groups such as nitro (NO₂), fluorine (F), chlorine (Cl), and bromine (Br) on the naphthyridine scaffold has been shown to significantly enhance cytotoxic activity against cancer cell lines. tandfonline.com

The position of substituents is crucial; for instance, methyl groups at the C-6 or C-7 positions generally lead to higher activity than those at the C-5 position. nih.gov

Specifically, a compound featuring both a C-7 methyl group and a C-2 naphthyl ring exhibited the most potent activity against human cervical, leukemia, and prostate cancer cell lines. nih.gov

Antimicrobial Activity :

For antitubercular activity in 1,8-naphthyridines, a piperidinyl moiety at the C-2 or C-7 position enhances activity, whereas a morpholinyl substitution at the same positions results in weaker effects. nih.gov

The introduction of a bromine atom at the C-6 position of the 1,8-naphthyridine (B1210474) scaffold was found to enhance antibacterial activity against B. subtilis. nih.gov

In contrast, a 6-nitro substituent, while rendering the compound inactive against mycobacteria, resulted in the highest activity against S. aureus. nih.gov

Kinase Inhibition :

In the development of 2,8-disubstituted-1,5-naphthyridine inhibitors for PvPI4K, SAR studies revealed that while removing a trifluoromethyl (CF₃) group from a 3-pyridyl substituent at the C-2 position retained kinase inhibitory activity, it led to a tenfold decrease in whole-cell antimalarial activity. nih.gov

N-methylation of a piperidine (B6355638) ring at the C-8 position was well-tolerated, retaining potent cellular and enzymatic activity. nih.gov

The following table summarizes the influence of various substituents on the biological activity of naphthyridine derivatives based on reported research findings.

| Naphthyridine Core | Position | Substituent | Biological Target/Activity | Effect on Potency/Selectivity | Reference |

| 1,x-Naphthyridine | C-6 or C-7 | Methyl (-CH₃) | Human Cancer Cell Lines | Increased cytotoxic activity compared to C-5 substitution. | nih.gov |

| 1,8-Naphthyridine | Phenyl Ring | Electron-withdrawing groups (-NO₂, -F, -Cl, -Br) | MCF-7, A549, SiHa Cancer Cell Lines | Significantly enhanced cytotoxic activity. | tandfonline.com |

| 1,8-Naphthyridine | C-2 or C-7 | Piperidinyl | Antitubercular | Enhanced activity. | nih.gov |

| 1,8-Naphthyridine | C-2 or C-7 | Morpholinyl | Antitubercular | Weaker activity. | nih.gov |

| 1,8-Naphthyridine | C-6 | Bromine (-Br) | B. subtilis (Antibacterial) | Enhanced activity. | nih.gov |

| 1,8-Naphthyridine | C-6 | Nitro (-NO₂) | S. aureus (Antibacterial) | Highest activity. | nih.gov |

| 1,5-Naphthyridine | C-2 | 3-pyridyl (without -CF₃) | P. falciparum (Antimalarial) | 10-fold decrease in cellular activity. | nih.gov |

| 1,5-Naphthyridine | C-8 | N-methylaminopiperidine | PvPI4K (Kinase) | Retained potent activity. | nih.gov |

Conformation and its Impact on Bioactivity

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. For naphthyridine-based inhibitors, the spatial arrangement of atoms and substituent groups directly impacts bioactivity.